2,4-Diamino-3-methylpyridine

描述

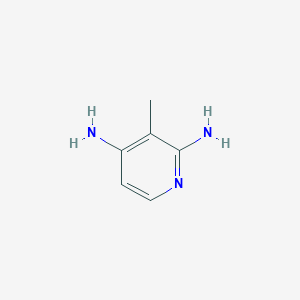

2,4-Diamino-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two amino groups at the 2 and 4 positions and a methyl group at the 3 position on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-3-methylpyridine typically involves the nitration of 3-methylpyridine followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

化学反应分析

Types of Reactions: 2,4-Diamino-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogenated compounds in the presence of a base.

Major Products:

Oxidation: 2,4-Dinitro-3-methylpyridine.

Reduction: this compound.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

2,4-Diamino-3-methylpyridine serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the formation of diverse derivatives that can be used in different applications.

Dyes and Pigments Production

The compound is utilized in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property enhances the color stability and intensity of the resulting materials.

Biological Applications

Pharmaceutical Development

Research indicates that this compound has potential as a precursor for biologically active compounds. Notably, it has been investigated for its anti-tubercular properties, leveraging its structural similarity to existing anti-tubercular agents .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, complexes formed with this compound have shown significant antibacterial activity against pathogens like Klebsiella pneumoniae and Streptococcus species .

Case Study 1: Antitubercular Activity

A study focused on the synthesis of new derivatives from this compound aimed to enhance its efficacy as an anti-tubercular agent. The results indicated that certain derivatives exhibited improved activity compared to traditional drugs, suggesting a promising avenue for further research and development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several complexes using this compound and evaluated their antimicrobial properties. The results revealed that some complexes had zones of inhibition comparable to standard antibiotics, highlighting their potential application in treating bacterial infections .

Table 1: Comparison of Antimicrobial Activity

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound Complex 1 | 18 | Klebsiella pneumoniae |

| This compound Complex 2 | 16 | Streptococcus |

| Standard Antibiotic | 19 | Klebsiella pneumoniae |

Table 2: Synthesis Pathways for Derivatives

| Derivative | Synthesis Method | Yield (%) |

|---|---|---|

| Anti-tubercular Derivative A | Multi-step reaction | 71 |

| Antimicrobial Complex B | Coordination with metal ions | 65 |

作用机制

The mechanism of action of 2,4-diamino-3-methylpyridine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.

相似化合物的比较

- 2-Amino-3-methylpyridine

- 2,4-Diaminopyrimidine

- 2,4-Diamino-6-methylpyridine

Comparison: 2,4-Diamino-3-methylpyridine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical properties and reactivity. Compared to 2-amino-3-methylpyridine, the additional amino group at the 4 position enhances its ability to participate in substitution reactions. Similarly, compared to 2,4-diaminopyrimidine, the presence of the methyl group at the 3 position in this compound affects its steric and electronic properties, making it suitable for different applications.

生物活性

2,4-Diamino-3-methylpyridine (also known as 4-methyl-2,6-diaminopyridine) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups and a methyl group on the pyridine ring. Its molecular formula is , with a molecular weight of approximately 123.15 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a candidate for pharmacological applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, complexes formed with this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Complex 1 | K. pneumoniae | 16 |

| Complex 2 | Streptococcus spp. | 18 |

| Complex 3 | E. coli | 15 |

These findings suggest that the compound can be developed into effective antimicrobial agents, comparable to standard antibiotics like cefixime and azithromycin .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring free radical scavenging activity. The compound exhibited moderate activity against DPPH and ABTS radicals, indicating its potential use as a natural antioxidant.

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 150.88 |

| ABTS | 199.10 |

These values indicate that while the compound possesses antioxidant capabilities, further modifications may enhance its efficacy compared to established antioxidants like ascorbic acid .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities are promising:

| Enzyme | IC50 Value (μg/mL) |

|---|---|

| AChE | 0.95 |

| BChE | 0.87 |

These results suggest that this compound could be explored for therapeutic applications in treating conditions related to cholinergic dysfunctions .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Interaction : Studies indicate that the compound can induce DNA damage in vitro, which may contribute to its mutagenic properties observed in various assays.

- Free Radical Scavenging : The ability to scavenge free radicals is linked to its antioxidant activity, providing cellular protection against oxidative stress.

- Enzyme Modulation : By inhibiting key enzymes like AChE and BChE, the compound may influence neurotransmitter levels, which is crucial for neurological health.

Case Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of various pyridine derivatives on cancer cell lines (A-549 and MCF-7), this compound demonstrated significant antitumor activity. The binding affinity to human DNA was measured using spectroscopic methods, revealing a binding free energy indicative of strong interaction with DNA .

Case Study 2: Genetic Toxicology

Research into the mutagenic potential of this compound has shown that it can cause frameshift mutations in Salmonella typhimurium and induce sister chromatid exchanges in mammalian cells. These findings raise concerns regarding its safety profile but also highlight its potential as a tool for studying genetic mutations .

属性

IUPAC Name |

3-methylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDJHBZYPOANTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630047 | |

| Record name | 3-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227571-27-8 | |

| Record name | 3-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。